1-(2,4-Dichloro-5-fluorophenyl)propan-1-one
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Overview
Description
1-(2,4-Dichloro-5-fluorophenyl)propan-1-one is an organic compound with the molecular formula C9H7Cl2FO It is a derivative of acetophenone, where the phenyl ring is substituted with chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dichloro-5-fluorophenyl)propan-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 2,4-dichloro-5-fluorobenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining product purity.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dichloro-5-fluorophenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can yield the corresponding alcohol, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 2,4-Dichloro-5-fluorobenzoic acid.
Reduction: 1-(2,4-Dichloro-5-fluorophenyl)propan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2,4-Dichloro-5-fluorophenyl)propan-1-one has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and anticancer properties.
Materials Science: The compound is used in the development of advanced materials with specific electronic and optical properties.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 1-(2,4-Dichloro-5-fluorophenyl)propan-1-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
1-(2,4-Dichlorophenyl)propan-1-one: Lacks the fluorine atom, which may affect its reactivity and biological activity.
1-(2,4-Dichloro-5-methylphenyl)propan-1-one: Substitution of fluorine with a methyl group can lead to different chemical and physical properties.
Uniqueness
1-(2,4-Dichloro-5-fluorophenyl)propan-1-one is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring. This combination of substituents can influence its electronic properties, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
887576-04-7 |
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Molecular Formula |
C9H7Cl2FO |
Molecular Weight |
221.05 g/mol |
IUPAC Name |
1-(2,4-dichloro-5-fluorophenyl)propan-1-one |
InChI |
InChI=1S/C9H7Cl2FO/c1-2-9(13)5-3-8(12)7(11)4-6(5)10/h3-4H,2H2,1H3 |
InChI Key |
SGCJSUDCHRZMIG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1Cl)Cl)F |
Origin of Product |
United States |
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